N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Acetamide Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide: This compound has a methoxy group instead of a methyl group, which may affect its chemical properties and biological activities.
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-15-3-6-17(7-4-15)26-14-20(25)22-16-5-8-19(18(21)13-16)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUTZLKVJPDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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